molecular formula C16H16N4O7S B14782941 4-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid

4-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid

Cat. No.: B14782941
M. Wt: 408.4 g/mol
InChI Key: XSJBDLAZVFZVTD-UHFFFAOYSA-N
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Description

4-((4-(N-(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a sulfonamide group, and an enone moiety. These structural features contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(N-(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoic acid typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrimidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with the Phenyl Group: The sulfonamide-pyrimidine intermediate is then coupled with a phenylamine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide.

    Formation of the Enone Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The enone moiety in the compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.

    Reduction: The enone moiety can also be reduced to form alcohols or alkanes, depending on the reducing agent used.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Alcohols, alkanes, and amines.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-((4-(N-(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activity. The presence of the sulfonamide group suggests that it may have antibacterial or antifungal properties. Additionally, the enone moiety may interact with biological targets such as enzymes or receptors, leading to potential therapeutic applications.

Medicine

In medicine, 4-((4-(N-(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoic acid is investigated for its potential as a drug candidate. Its unique structure allows for the modulation of various biological pathways, making it a promising candidate for the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

In industry, this compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique reactivity allows for the development of new products with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 4-((4-(N-(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The sulfonamide group may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity. The enone moiety may interact with cellular proteins, modulating their activity and leading to various biological effects. Additionally, the pyrimidine ring may interact with nucleic acids, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    4-((4-(N-(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoic acid: This compound is unique due to its combination of a pyrimidine ring, sulfonamide group, and enone moiety.

    4-((4-(N-(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoic acid: Similar compounds include those with variations in the substituents on the pyrimidine ring or the phenyl group, leading to differences in reactivity and biological activity.

Uniqueness

The uniqueness of 4-((4-(N-(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoic acid lies in its specific combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C16H16N4O7S

Molecular Weight

408.4 g/mol

IUPAC Name

4-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C16H16N4O7S/c1-26-14-9-12(18-16(19-14)27-2)20-28(24,25)11-5-3-10(4-6-11)17-13(21)7-8-15(22)23/h3-9H,1-2H3,(H,17,21)(H,22,23)(H,18,19,20)

InChI Key

XSJBDLAZVFZVTD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O)OC

Origin of Product

United States

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